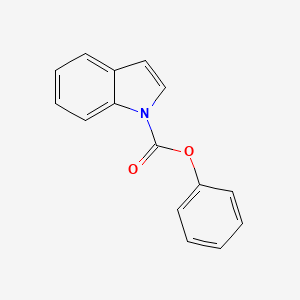

phenyl 1H-indole-1-carboxylate

Overview

Description

Phenyl 1H-indole-1-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The indole core is a common motif in many natural products and pharmaceuticals, making derivatives like this compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 1H-indole-1-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process generally starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the specific steps might include:

Formation of Phenylhydrazone: Phenylhydrazine reacts with an appropriate carbonyl compound to form a phenylhydrazone intermediate.

Cyclization: The phenylhydrazone undergoes cyclization under acidic conditions, often using a catalyst like hydrochloric acid or sulfuric acid, to form the indole ring.

Esterification: The resulting indole compound is then esterified with phenyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can yield indoline derivatives.

Substitution: Electrophilic substitution reactions, particularly at the 3-position of the indole ring, are common due to the electron-rich nature of the indole system.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Halogenated indoles, nitroindoles, etc.

Scientific Research Applications

Phenyl 1H-indole-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with biological targets.

Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of phenyl 1H-indole-1-carboxylate in biological systems involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Phenyl 1H-indole-1-carboxylate can be compared with other indole derivatives such as:

- Methyl 1H-indole-1-carboxylate

- Ethyl 1H-indole-1-carboxylate

- tert-Butyl 1H-indole-1-carboxylate

Uniqueness: this compound is unique due to the presence of the phenyl ester group, which can influence its chemical reactivity and biological activity compared to other esters. This makes it particularly useful in applications where specific interactions with biological targets are desired .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

Phenyl 1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The carboxylate group enhances its solubility and potential interactions with biological targets.

1. Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties. A study evaluating various indole derivatives reported that certain modifications significantly enhanced their activity against Mycobacterium tuberculosis (Mtb). For example, the presence of electron-withdrawing groups improved the minimum inhibitory concentration (MIC) values, with some compounds exhibiting MIC values as low as 28 µM against Mtb .

| Compound | Structure Modification | MIC (µM) |

|---|---|---|

| 3a | No modification | 94.7 |

| 3b | Trifluoromethyl group | 47.8 |

| 3c | Methoxy-substituted | 84.3 |

2. Antiviral Activity

Indole derivatives, including this compound, have been investigated for their antiviral properties, particularly against HIV. Research indicates that indole-2-carboxylic acid derivatives can inhibit the strand transfer activity of HIV-1 integrase, a critical enzyme in the viral life cycle. For instance, one derivative exhibited an IC50 value of 0.13 μM, showcasing its potential as an antiviral agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes such as HIV-1 integrase and glycogen phosphorylase, inhibiting their activity and disrupting viral replication or cellular metabolism .

- Cellular Uptake : The compound's structure allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of various indole derivatives highlighted that this compound demonstrated significant antimycobacterial activity with a MIC value of 28 µM against Mtb. Time-kill studies revealed that at concentrations of 0.5 × MIC, it maintained bacteriostatic effects over an extended period .

Case Study 2: Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties by regulating glucose metabolism and reducing oxidative stress in brain cells during hypoxic conditions. This suggests its potential therapeutic application in neurodegenerative diseases .

Properties

IUPAC Name |

phenyl indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18-13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDTUTLKZKMYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446893 | |

| Record name | 1H-Indole-1-carboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74117-31-0 | |

| Record name | 1H-Indole-1-carboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.